Cas no 2138258-13-4 (3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]-)

3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]-, is a functionalized piperidine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a carboxylic acid group and a methylpropylamino side chain, offering versatility as a building block for drug development or chemical intermediates. The compound's piperidine core is valuable in medicinal chemistry due to its role in bioactive molecules, while the additional functional groups enhance its reactivity for further derivatization. This product is suitable for research applications requiring precise modifications of nitrogen-containing heterocycles. Proper handling and storage under inert conditions are recommended to maintain stability.
3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]- structure
2138258-13-4 structure
Product Name:3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]-
CAS No:2138258-13-4
MF:C11H22N2O2
MW:214.304583072662
CID:5279839
PubChem ID:165444787
Update Time:2025-05-27

3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]-
    • 2138258-13-4
    • EN300-692524
    • 5-{[methyl(propyl)amino]methyl}piperidine-3-carboxylic acid
    • Inchi: 1S/C11H22N2O2/c1-3-4-13(2)8-9-5-10(11(14)15)7-12-6-9/h9-10,12H,3-8H2,1-2H3,(H,14,15)
    • InChI Key: CVLCAZGKYOYNBJ-UHFFFAOYSA-N
    • SMILES: OC(C1CNCC(CN(C)CCC)C1)=O

Computed Properties

  • Exact Mass: 214.168127949g/mol
  • Monoisotopic Mass: 214.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.024±0.06 g/cm3(Predicted)
  • Boiling Point: 338.0±27.0 °C(Predicted)
  • pka: 3.70±0.40(Predicted)

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3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]- Related Literature

Additional information on 3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]-

Comprehensive Overview of 3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]- (CAS No. 2138258-13-4)

3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]- (CAS No. 2138258-13-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This piperidine derivative is characterized by its unique structural features, including a carboxylic acid group and a methylpropylamino substituent, which contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for synthesizing novel therapeutic agents, especially in the fields of neurology and oncology.

The compound’s molecular structure, featuring a piperidine core, aligns with the growing demand for heterocyclic compounds in modern medicinal chemistry. Heterocycles like piperidine are pivotal in designing molecules with enhanced bioavailability and target specificity. Recent studies highlight its potential as a scaffold for developing G protein-coupled receptor (GPCR) modulators, a hot topic in drug development due to their involvement in numerous physiological processes. This connection to GPCR research positions 3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]- as a compound of high relevance in contemporary pharmacology.

In the context of AI-driven drug discovery, CAS No. 2138258-13-4 has emerged as a subject of computational modeling. Researchers leverage machine learning algorithms to predict its interactions with biological targets, a trend reflecting the intersection of chemistry and artificial intelligence. This approach accelerates the identification of potential lead compounds, reducing time and costs in preclinical stages. The compound’s ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are also under scrutiny, as optimizing these parameters is critical for advancing candidates to clinical trials.

Another area of interest is the compound’s utility in peptide mimetics. Peptide-based therapies are gaining traction due to their high specificity and low toxicity, but their poor stability often limits clinical use. Derivatives of 3-Piperidinecarboxylic acid are being explored as peptide backbone replacements, addressing stability issues while retaining biological activity. This application resonates with the rising demand for next-generation biologics, a frequently searched topic among biotech professionals and investors.

From a synthetic chemistry perspective, the compound’s functional groups offer versatility for structure-activity relationship (SAR) studies. Modifications at the methylpropylamino or carboxylic acid positions can yield analogs with tailored properties, a strategy employed in fragment-based drug design. Such methodologies are widely discussed in academic and industrial forums, particularly in relation to kinase inhibitors and neurotransmitter modulators.

Environmental and regulatory considerations are also pertinent. While 3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]- is not classified as hazardous, its synthesis and handling require adherence to green chemistry principles. Sustainable practices, such as catalytic reactions and solvent recycling, align with the global push for eco-friendly pharmaceutical manufacturing—a key concern for stakeholders in the chemical industry.

In summary, 3-Piperidinecarboxylic acid, 5-[(methylpropylamino)methyl]- (CAS No. 2138258-13-4) represents a multifaceted tool in drug discovery, bridging traditional medicinal chemistry with cutting-edge technologies like AI and peptide engineering. Its applications span from GPCR modulation to biologic stabilization, making it a compound of enduring interest in both academic and industrial research.

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